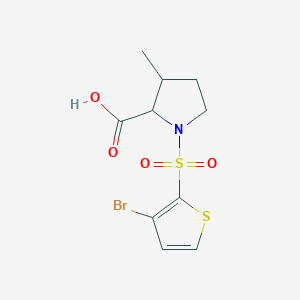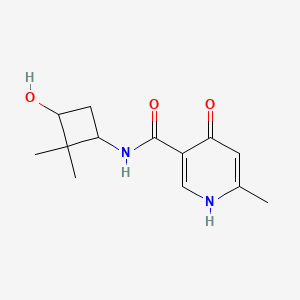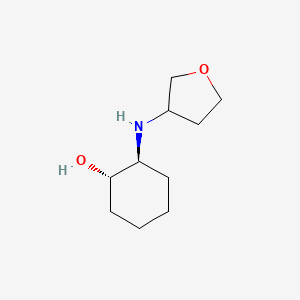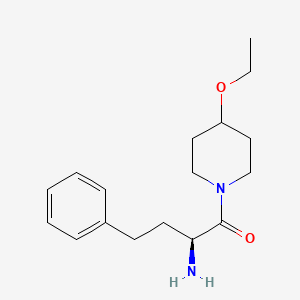![molecular formula C10H9F3N2O4 B6632771 (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid, also known as TFMPA, is a potent and selective antagonist of the group II metabotropic glutamate receptors (mGluRs). It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid selectively blocks the group II mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. The activation of these receptors leads to the inhibition of neurotransmitter release and the suppression of neuronal excitability. By blocking the group II mGluRs, (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid enhances synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It enhances synaptic transmission and neuronal excitability, which can lead to improved cognitive function and memory. It has also been shown to have anti-epileptic effects, as it inhibits the release of glutamate, which is involved in the development of seizures. Additionally, it has been shown to have neuroprotective effects, as it reduces the damage caused by ischemia and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid is its high selectivity for the group II mGluRs, which allows for specific modulation of synaptic transmission and plasticity. It is also relatively easy to synthesize and purify, which makes it a useful tool for research. However, one of the limitations of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid is its relatively low potency compared to other mGluR antagonists. Additionally, it has poor solubility in water, which can make it difficult to work with in certain experimental protocols.
Zukünftige Richtungen
There are a number of future directions for research involving (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid. One area of interest is the development of more potent and selective mGluR antagonists, which could lead to the development of new therapeutic agents for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid and other mGluR antagonists, as well as their potential applications in the treatment of various neurological disorders. Finally, there is a need for more studies investigating the potential side effects and toxicity of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid and other mGluR antagonists.
Synthesemethoden
The synthesis of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid involves the reaction of (S)-2-amino-3-hydroxypropanoic acid with 5-(trifluoromethyl)nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to selectively block the group II mGluRs, which are involved in the regulation of synaptic transmission and plasticity. (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been used in various studies to investigate the role of mGluRs in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)5-1-2-6(14-3-5)8(17)15-7(4-16)9(18)19/h1-3,7,16H,4H2,(H,15,17)(H,18,19)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPXJNTCOMXIP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)


![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)


![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)


